

# Discovery and history of 5-Fluoro-2-methylpyridine

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## Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128

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An In-depth Technical Guide to **5-Fluoro-2-methylpyridine**

## Introduction

**5-Fluoro-2-methylpyridine**, also known as 5-fluoro-2-picoline, is a fluorinated heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The introduction of a fluorine atom into the pyridine ring can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable building block in drug discovery and the development of novel bioactive compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of **5-Fluoro-2-methylpyridine**.

## History and Discovery

While the precise date and original publication detailing the first synthesis of **5-Fluoro-2-methylpyridine** (CAS Number: 31181-53-0) are not readily available in widely accessible literature, its development is rooted in the broader history of fluorinated pyridines. The synthesis of such compounds has been an area of active research for many decades, driven by the unique properties imparted by the fluorine atom. One of the common methods for introducing a fluorine atom onto a pyridine ring is through the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. A documented synthesis of **5-Fluoro-2-methylpyridine** utilizes a variation of this classic transformation, starting from 5-Amino-2-methylpyridine.<sup>[2][3]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **5-Fluoro-2-methylpyridine** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FN	--INVALID-LINK--
Molecular Weight	111.12 g/mol	--INVALID-LINK--
CAS Number	31181-53-0	--INVALID-LINK--
Boiling Point	135-136 °C	--INVALID-LINK--
Density	1.077 g/mL	--INVALID-LINK--
pKa (Predicted)	3.53 ± 0.10	--INVALID-LINK--
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 200 MHz)	δ: 2.25 (s, 3H, CH <sub>3</sub> ), 6.75 (dd, 1H), 7.52 (m, 1H), 7.94 (s, 1H)	--INVALID-LINK--
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 50 MHz)	δ: 17.4 (CH <sub>3</sub> ), 108.8 (d), 130.6, 141.7 (d), 147.2 (d), 162.1 (d)	--INVALID-LINK--
IR (NaCl plate) $\nu_{\text{max}}$	1246, 1379, 1486, 2929 cm <sup>-1</sup>	--INVALID-LINK--

## Synthesis of 5-Fluoro-2-methylpyridine

The following section details a common and effective laboratory-scale synthesis of **5-Fluoro-2-methylpyridine** from 5-Amino-2-methylpyridine via a diazotization-fluorination reaction.

## Experimental Protocol: Synthesis from 5-Amino-2-methylpyridine

This protocol is adapted from a procedure described in patent literature.[2][3]

Materials:

- 5-Amino-2-methylpyridine

- Concentrated Hydrochloric Acid (HCl)
- Water (H<sub>2</sub>O)
- Sodium Nitrite (NaNO<sub>2</sub>)
- 60% w/w Hexafluorophosphoric Acid (HPF<sub>6</sub>)
- Diethyl Ether
- Dilute Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Neutral Alumina for column chromatography
- Petroleum Ether

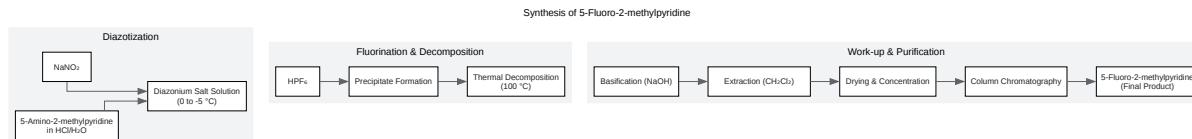
**Procedure:**

- **Diazonium Salt Formation:**
  - In a suitable reaction vessel, add 5-Amino-2-methylpyridine (2.8 g, 25.9 mmol) to a mixture of water (15 mL) and concentrated HCl (7 mL).
  - Cool the mixture to 0 °C in an ice bath.
  - Add Sodium Nitrite (3.5 g, 51.8 mmol) portion-wise over 10 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C.
  - Stir the reaction mixture for an additional 10 minutes at this temperature.
- **Fluorination:**
  - To the cold diazonium salt solution, add 60% w/w HPF<sub>6</sub> (14 mL) dropwise while maintaining cooling. A precipitate will form.

- Filter the precipitate and wash it with cold water followed by cold diethyl ether.
- Dry the collected solid.
- Thermal Decomposition:
  - Carefully heat the dried solid slowly to 100 °C. The reaction is highly exothermic.
  - After approximately 5 minutes, a dark red oily material will form.
  - Cool the reaction mixture to room temperature.
- Work-up and Purification:
  - Basify the resulting oil to a pH of approximately 10 with a dilute sodium hydroxide solution.
  - Extract the aqueous layer with dichloromethane.
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure.
  - Purify the crude product by column chromatography over neutral alumina using a 20% dichloromethane in petroleum ether eluent.

Yield: The reported yield for this procedure is approximately 55% (1.57 g).[\[2\]](#)[\[3\]](#)

## Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **5-Fluoro-2-methylpyridine**.

## Applications and Significance

**5-Fluoro-2-methylpyridine** serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.<sup>[1]</sup> Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it a valuable synthon for creating targeted, biologically active compounds. The presence of the fluorine atom often leads to improved metabolic stability and enhanced binding interactions with biological targets.<sup>[1]</sup>

## Safety Information

**5-Fluoro-2-methylpyridine** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.<sup>[4]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**5-Fluoro-2-methylpyridine** is a significant fluorinated building block with established synthetic routes and important applications in medicinal and agricultural chemistry. The detailed experimental protocol and compiled physicochemical data in this guide provide a valuable

resource for researchers and scientists working with this versatile compound. Further research into novel synthetic methodologies and applications of **5-Fluoro-2-methylpyridine** is likely to continue, driven by the ongoing demand for innovative fluorinated molecules in various scientific disciplines.

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